Cas no 452923-20-5 (1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine)

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine is a specialized phthalazine derivative featuring a benzylpiperazine and a 4-methylphenyl substituent. This compound is of interest in medicinal chemistry and pharmacological research due to its potential as a scaffold for developing bioactive molecules. Its structural complexity allows for interactions with various biological targets, particularly in the central nervous system. The benzylpiperazine moiety may enhance binding affinity to receptor sites, while the methylphenyl group contributes to lipophilicity, influencing pharmacokinetic properties. This compound is primarily utilized in research settings for exploring structure-activity relationships and optimizing lead compounds. High purity and well-defined synthesis pathways ensure reproducibility in experimental applications.
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine structure
452923-20-5 structure
Product Name:1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
CAS No:452923-20-5
MF:C26H26N4
MW:394.511445522308
CID:6086349
PubChem ID:6403490
Update Time:2025-10-28

1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
    • 1-(4-benzylpiperazin-1-yl)-4-(p-tolyl)phthalazine
    • Phthalazine, 1-(4-methylphenyl)-4-[4-(phenylmethyl)-1-piperazinyl]-
    • Z31198666
    • AKOS000811167
    • Oprea1_872596
    • 452923-20-5
    • F1142-2448
    • Inchi: 1S/C26H26N4/c1-20-11-13-22(14-12-20)25-23-9-5-6-10-24(23)26(28-27-25)30-17-15-29(16-18-30)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3
    • InChI Key: ZVYNPPXPRUZWIJ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C)C=C2)C2=C(C=CC=C2)C(N2CCN(CC3=CC=CC=C3)CC2)=NN=1

Computed Properties

  • Exact Mass: 394.21574685g/mol
  • Monoisotopic Mass: 394.21574685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 32.3Ų

1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1142-2448-2μmol
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F1142-2448-5μmol
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F1142-2448-10μmol
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
10μl
$69.0 2023-07-06
Life Chemicals
F1142-2448-20μmol
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
20μl
$79.0 2023-07-06
Life Chemicals
F1142-2448-1mg
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F1142-2448-2mg
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F1142-2448-3mg
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
3mg
$63.0 2023-07-06
Life Chemicals
F1142-2448-4mg
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F1142-2448-5mg
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F1142-2448-10mg
1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
452923-20-5 90%+
10mg
$79.0 2023-07-06

Additional information on 1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine

Introduction to Compound with CAS No. 452923-20-5 and Product Name: 1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine

The compound with the CAS number 452923-20-5 and the product name 1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural framework of this compound, featuring a benzylpiperazine moiety linked to a phthalazine core, suggests a unique set of chemical and biological properties that make it an attractive candidate for further investigation.

In recent years, there has been a growing interest in phthalazine derivatives due to their diverse pharmacological activities. Phthalazines are heterocyclic compounds that exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents such as 4-benzylpiperazine and 4-methylphenyl into the phthalazine core can modulate these properties, leading to the development of more potent and selective therapeutic agents.

The benzylpiperazine group is particularly noteworthy as it is known to enhance binding affinity to certain biological targets. This moiety has been extensively studied in the development of drugs targeting neurotransmitter receptors, such as serotonin and dopamine receptors. The presence of this group in the compound with CAS no. 452923-20-5 suggests that it may have potential applications in the treatment of neurological disorders.

Moreover, the 4-methylphenyl substituent adds another layer of complexity to the compound's structure. This aromatic ring is often used in pharmaceuticals to improve solubility and metabolic stability. The combination of these two substituents with the phthalazine core creates a molecule that is likely to exhibit both high affinity and selectivity for specific biological targets.

Recent studies have shown that phthalazine derivatives can interact with various enzymes and receptors involved in signal transduction pathways. For instance, some phthalazines have been found to inhibit kinases, which are enzymes that play a crucial role in cell proliferation and differentiation. The compound with CAS no. 452923-20-5, due to its structural features, may also exhibit kinase inhibition properties, making it a promising candidate for anticancer therapies.

Another area of interest is the potential application of this compound in treating inflammation-related diseases. Inflammatory processes are mediated by a complex interplay of cytokines, chemokines, and enzymes. Phthalazines have been shown to modulate these pathways by inhibiting key inflammatory mediators. The presence of both benzylpiperazine and 4-methylphenyl groups may enhance the compound's ability to interact with inflammatory targets, thereby reducing inflammation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The benzylpiperazine group is typically introduced through nucleophilic substitution reactions, while the 4-methylphenyl group can be incorporated via Friedel-Crafts alkylation or other aromatic substitution reactions. The phthalazine core is often synthesized through cyclization reactions involving appropriate precursors.

In terms of pharmacokinetic properties, the compound with CAS no. 452923-20-5 is expected to exhibit moderate solubility in water and lipids, which would facilitate its absorption and distribution throughout the body. Additionally, the stability of the molecule under various physiological conditions would be crucial for its therapeutic efficacy.

Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in human trials. These studies typically involve in vitro assays to assess toxicity and interaction with biological targets, followed by in vivo studies in animal models to evaluate pharmacokinetic properties and therapeutic effects.

The potential applications of this compound extend beyond its use as an active pharmaceutical ingredient (API). It can also serve as a building block for more complex molecules through further functionalization. For example, additional substituents can be introduced at different positions on the benzylpiperazine or 4-methylphenyl groups to fine-tune its pharmacological profile.

In conclusion, the compound with CAS no. 452923-20-5 and the product name 1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features suggest potential applications in treating neurological disorders, inflammation-related diseases, and possibly cancer. Further research is warranted to fully elucidate its pharmacological properties and therapeutic potential.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd